molecular formula C12H18O5 B1305835 Diethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 55704-60-4

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No. B1305835
Key on ui cas rn: 55704-60-4
M. Wt: 242.27 g/mol
InChI Key: GDAVCKWOYPPSEU-UHFFFAOYSA-N
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Patent
US08835411B2

Procedure details

(Kutsuma, T., Sugasawa, S., Tetrahedron, 3, 175 (1958).) To 100 mL of a pre-mixed solution of 10% (v/v) pyridine and acetic anhydride was added 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), and the resulting mixture heated at reflux in a pre-heated oil bath. The reaction was stirred for 3 hrs then cooled to room temperature and concentrated under reduced pressure. The resulting oil was azeotroped twice with CH2Cl2, then dissolved in 95% EtOH (300 mL) and water (300 mL) and treated with solid potassium carbonate (12.9 g, 93.6 mmol). The mixture was stirred for 16 hrs. The reaction was concentrated under reduced pressure to remove EtOH, and the remaining water layer was diluted to re-dissolve the solids, then extracted with Et2O (2×150 mL). The combined extracts were dried (MgSO4), filtered, and concentrated under reduced pressure, to afford the title compound (11.82 g, 48.8 mmol, 62.9% yield), as an amber oil. HPLC: 2.00 min (AP 74%); 1H NMR (500 MHz, CDCl3) δ ppm 4.24 (4H, q, J=7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz).
[Compound]
Name
pre-mixed solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
62.9%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.C(OC(=O)C)(=O)C.[CH2:14]([O:16][C:17]([C:19]([C:30]([O:32][CH2:33][CH3:34])=[O:31])([CH2:25][CH2:26][C:27]([OH:29])=O)[CH2:20][CH2:21]C(O)=O)=[O:18])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>O>[O:29]=[C:27]1[CH2:21][CH2:20][C:19]([C:17]([O:16][CH2:14][CH3:15])=[O:18])([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:25][CH2:26]1 |f:3.4.5|

Inputs

Step One
Name
pre-mixed solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C)OC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a pre-heated oil bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was azeotroped twice with CH2Cl2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 95% EtOH (300 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hrs
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
the remaining water layer was diluted
DISSOLUTION
Type
DISSOLUTION
Details
to re-dissolve the solids
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1CCC(CC1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.8 mmol
AMOUNT: MASS 11.82 g
YIELD: PERCENTYIELD 62.9%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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